4-cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole
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Overview
Description
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound that features a cyclohexyl group, a pyrrolidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to an imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of an imidazole ring.
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an imidazole ring.
Uniqueness
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct electronic properties and reactivity compared to oxazole and thiazole analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H21N3 |
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Molecular Weight |
219.33 g/mol |
IUPAC Name |
5-cyclohexyl-2-pyrrolidin-2-yl-1H-imidazole |
InChI |
InChI=1S/C13H21N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h9-11,14H,1-8H2,(H,15,16) |
InChI Key |
OHXZIRKDRQQGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(N2)C3CCCN3 |
Origin of Product |
United States |
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